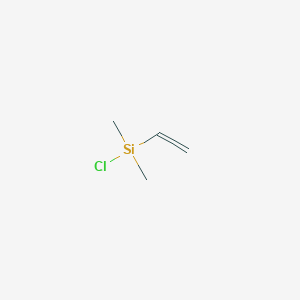

Chlorodimethylvinylsilane

描述

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical and materials science. numberanalytics.comwikipedia.orgencyclopedia.pub These compounds are noted for their unique combination of properties derived from their inorganic-organic hybrid nature, bridging the gap between traditional inorganic and organic polymers. wiley-vch.de The silicon-carbon (Si-C) bond is notably stable, which allows for the construction of complex molecules without the risk of decomposition. numberanalytics.com This stability, coupled with properties like thermal resistance, chemical inertness, and flexibility, makes organosilicon compounds vital for designing advanced materials. iust.ac.ir

In organic synthesis, organosilicon compounds are exceptionally versatile, serving as reagents, catalysts, and intermediates. numberanalytics.combohrium.com One of their most prominent roles is as protecting groups for sensitive functional groups, such as alcohols, during multi-step syntheses. numberanalytics.comthermofisher.com The ease of their installation and subsequent removal under specific conditions grants chemists precise control over reaction pathways. numberanalytics.com Beyond the laboratory, organosilicon compounds are integral to a vast array of commercial and industrial applications. They are the primary components of silicones, which are used in products ranging from sealants and adhesives to medical devices and coatings. numberanalytics.comwikipedia.orgscienceinfo.com Their application extends to electronics as insulating materials, to agriculture as adjuvants for herbicides, and to the pharmaceutical sector, where they can be incorporated into drug molecules to enhance properties. numberanalytics.comiust.ac.ircfsilicones.com The rapid growth of this field is driven by the continuous discovery of new reactions and applications for these versatile compounds. bohrium.comresearchgate.net

Chlorodimethylvinylsilane: A Pivotal Building Block in Advanced Synthesis

This compound (C₄H₉ClSi) is a specialized organosilicon compound that functions as a crucial building block in a variety of advanced synthetic applications. guidechem.com Its structure, which features a reactive chloro group and a vinyl group attached to a dimethylsilyl center, allows it to serve as a versatile reagent for introducing the dimethylvinylsilyl moiety into other molecules. guidechem.com This functionality is particularly valuable in polymer chemistry and organic synthesis.

The compound is widely used to prepare specialized silicon-containing polymers, silaheterocycles (cyclic compounds containing silicon), and novel chelating ligands. sigmaaldrich.comchemicalbook.com For instance, it is a key starting material in the synthesis of dimethyl(prop-2-ynyloxy)(vinyl)silane and participates in the preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane. sigmaaldrich.com Research has shown its utility in [2+4] cycloaddition reactions, where it reacts with reagents like t-butyllithium in the presence of a diene to form cycloadducts. sigmaaldrich.comchemicalbook.com

A significant area of application for this compound is in the functionalization of complex, three-dimensional molecules like polyhedral oligomeric silsesquioxanes (POSS). nih.gov Scientists have successfully used it to functionalize POSS trisilanols, creating precursors for advanced hybrid materials and branched polysiloxanes. nih.govoup.com It is also employed in the synthesis of dialkenyl silanes, which are intermediates in the creation of cyclic silylketones—structures that can be challenging to produce through other methods. chemicalbook.com Through reactions like hydrosilylation, the vinyl group on the silicon atom provides a reactive site for further chemical modification, cementing this compound's role as a pivotal and versatile tool for constructing complex molecular architectures. nih.govrsc.org

Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉ClSi |

| CAS Number | 1719-58-0 |

| Appearance | Colorless clear liquid |

| Boiling Point | 82-83 °C |

| Density | 0.874 g/mL at 25 °C |

| Refractive Index | n20/D 1.414 |

Data sourced from references guidechem.comsigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

chloro-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDCTSITJJJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042378 | |

| Record name | Chloro(dimethyl)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or brown liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, chloroethenyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1719-58-0 | |

| Record name | Chloroethenyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(dimethyl)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloroethenyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(dimethyl)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORO(DIMETHYL)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJA6N5221T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of Chlorodimethylvinylsilane

Fundamental Reaction Pathways

The fundamental reactivity of chlorodimethylvinylsilane is characterized by its participation in cycloaddition, hydrosilylation, and silylation reactions. These pathways provide access to a variety of silicon-containing molecules.

[2+4] Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, is a key [2+4] cycloaddition pathway for this compound. mdpi.comsinica.edu.tw In this reaction, a conjugated diene reacts with a dienophile (in this case, the vinyl group of this compound) to form a cyclohexene (B86901) derivative. sinica.edu.tw The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state. sinica.edu.tw The stereochemistry of the resulting cycloadduct is highly controlled. libretexts.org

The efficiency and selectivity of Diels-Alder reactions involving vinylsilanes can be influenced by various factors, including the use of Lewis acid catalysts and sustainable reaction media. mdpi.comacs.org For instance, intramolecular Diels-Alder reactions of vinylsilanes have been developed to create complex cyclic systems. acs.org

A related and synthetically useful thermal reaction is the dipolar cycloaddition, which allows for the synthesis of five-membered heterocyclic rings. sinica.edu.twlibretexts.org This reaction involves a 1,3-dipole reacting with a dipolarophile, with the vinyl group of this compound capable of acting as the latter. libretexts.org

Hydrosilylation Reactions and Regioselectivity Control

Hydrosilylation is a significant reaction for forming silicon-carbon bonds and is one of the most direct and atom-economical methods for preparing vinylsilanes. sigmaaldrich.com This process involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkyne. While the hydrosilylation of terminal alkynes can potentially yield different isomers, controlling the regioselectivity is a critical aspect. sigmaaldrich.comnottingham.ac.uk

This compound itself can be used to introduce a dimethylvinylsilyl (DMVS) directing group. This DMVS group, when attached to propargyl or homopropargyl alcohols, directs the subsequent hydrosilylation to occur with high regioselectivity, favoring the formation of the proximal isomer. tcichemicals.com After the reaction, the DMVS group can be removed. tcichemicals.com

Various transition metal catalysts, including those based on platinum, rhodium, and ruthenium, are employed to control the regio- and stereoselectivity of hydrosilylation reactions. sigmaaldrich.comnih.gov For example, certain ruthenium catalysts have been shown to effectively catalyze the trans-addition of silanes to internal alkynes, a previously challenging transformation. nih.gov The choice of catalyst and reaction conditions can dictate whether the silyl (B83357) group adds to the α or β position of the alkyne and the stereochemistry (cis or trans) of the resulting vinylsilane.

| Catalyst System | Alkyne Type | Major Product | Reference |

| [CpRu(MeCN)₃]PF₆ | Terminal Alkynes | α-vinylsilane | nih.gov |

| [CpRu(MeCN)₃]PF₆ | Internal Alkynes | (Z)-vinylsilane (trans-addition) | nih.gov |

| Platinum Catalysts | Terminal Alkynes | trans-β-vinylsilanes | sigmaaldrich.com |

| Rhodium Catalysts | Terminal Alkynes | trans-β-vinylsilanes | sigmaaldrich.com |

Silylation Reactions and Adduct Formation

Silylation reactions involving this compound are fundamental to its chemistry. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of a new silicon-heteroatom or silicon-carbon bond. For instance, alcohols can be silylated in the presence of a base to form silyl ethers.

This compound can also act as a silylating agent in more complex transformations. In a notable example, an indium-catalyzed reaction of alcohols with chlorodimethylsilane (B94632) in the presence of benzil (B1666583) provides a mild and selective method for chlorination. organic-chemistry.org The proposed mechanism involves the initial formation of a chlorosilyl ether intermediate. organic-chemistry.org

Furthermore, this compound can form adducts with various main group Lewis acids. For example, the N-heterocyclic silylene Dipp₂NHSi reacts with aluminum triiodide to form the stable adduct Dipp₂NHSi·AlI₃. d-nb.info These adducts can exhibit unique reactivity and are of interest in the context of frustrated Lewis pair chemistry. d-nb.info

Advanced Coupling and Transformation Chemistry

Beyond its fundamental reactivity, this compound is a valuable substrate in advanced synthetic methodologies, including transition metal-catalyzed cross-coupling and electrochemical transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions: Mechanistic Insights

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. chemistryjournals.netnih.gov These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netnih.gov

Vinylsilanes, including derivatives of this compound, are effective coupling partners in these reactions. The mechanism of these couplings has been the subject of extensive study, with computational methods like Density Functional Theory (DFT) providing significant insights into the reaction pathways and the optimization of reaction conditions. chemistryjournals.netrsc.org

Different transition metals, such as palladium, nickel, and iron, are used to catalyze these reactions, each with its own mechanistic nuances. chemistryjournals.netnih.gov For instance, the oxidative addition step can proceed through different mechanisms depending on the metal and the substrate. nih.gov The choice of ligands is also crucial for the efficiency and selectivity of the cross-coupling reaction. eie.gr

| Cross-Coupling Reaction | Typical Catalyst | Key Mechanistic Steps | Reference |

| Suzuki-Miyaura Coupling | Palladium | Oxidative addition, transmetalation, reductive elimination | chemistryjournals.net |

| Kumada Coupling | Nickel | Oxidative addition, transmetalation, reductive elimination | chemistryjournals.net |

| Stille Coupling | Iron | Oxidative addition, transmetalation, reductive elimination | chemistryjournals.net |

Electrochemical Reductive Transformations

Electrochemical methods offer a powerful and sustainable alternative for the transformation of organosilicon compounds. rsc.orgresearchgate.net The electrochemical reduction of chlorosilanes, including this compound, can generate highly reactive silyl radical or silyl anion intermediates. rsc.orgresearchgate.netchemrxiv.org

These intermediates can then participate in a variety of bond-forming reactions. For example, the electroreductive coupling of two different chlorosilanes can lead to the formation of unsymmetrical disilanes. researchgate.netchemrxiv.org The selectivity of this cross-coupling is influenced by the electronic and steric properties of the chlorosilanes. researchgate.net A plausible mechanism for some electrochemical transformations involves a radical-polar crossover pathway. researchgate.net

Electrochemical methods have also been employed for the hydrosilylation and disilylation of alkenes. rsc.orgorganic-chemistry.org The direct electrochemical reduction of a chlorosilane can generate a silyl radical, which then adds to an alkene. rsc.org These electrochemical approaches provide a means to access organosilicon compounds under mild conditions and without the need for traditional chemical reducing agents. organic-chemistry.org

Halogenation and Halogen Exchange Reactions

This compound exhibits reactivity at both the silicon-chlorine bond and the vinyl group's carbon-carbon double bond. These sites allow for a range of halogenation and halogen exchange reactions, enabling the synthesis of other functionalized vinylsilanes.

Halogenation of the Vinyl Group: The addition of halogens, such as bromine, across the vinyl double bond is a characteristic reaction for vinylsilanes. The mechanism for the bromination of vinylsilanes typically involves the electrophilic addition of bromine. This proceeds through a cyclic bromonium ion intermediate, leading to an initial anti-addition of the bromine atoms across the double bond. Subsequent elimination of the silyl group and a bromine atom (desilicobromination) can then occur, yielding a vinyl bromide. The stereochemistry of the final product is dependent on the specific reaction conditions and the geometry of the starting vinylsilane.

Halogen Exchange at the Silicon Center: The chloro group in this compound can be substituted by other halogens, such as fluoride (B91410) or iodide, through halogen exchange reactions. A widely utilized method for this transformation is the Finkelstein reaction, which involves treating the chlorosilane with an alkali metal halide, typically sodium iodide (NaI), in a suitable solvent like acetone. dntb.gov.ua The reaction's success is driven by the precipitation of the less soluble sodium chloride from the acetone, which shifts the equilibrium towards the formation of the iodosilane (B88989) product. dntb.gov.ua This SN2-type reaction provides an effective route to synthesize iododimethylvinylsilane.

For instance, derivatives of this compound have been shown to undergo halogen exchange with sodium iodide to produce the corresponding iodo-silane compounds. bohrium.com Similarly, the synthesis of fluorinated silanes can be achieved, although this often requires different reagents, such as alkali metal fluorides. These exchange reactions are crucial for creating a diverse range of vinylsilane reagents for further synthetic applications.

Table 1: Examples of Halogenation and Halogen Exchange Reactions

| Starting Material | Reagent(s) | Reaction Type | Product(s) | Reference(s) |

| This compound | Sodium Iodide (NaI) in Acetone | Halogen Exchange (Finkelstein Reaction) | Iododimethylvinylsilane | dntb.gov.uabohrium.com |

| (Z)-Vinylsilane | Bromine (Br₂) | Halogenation (Bromodesilylation) | (E)-Vinyl bromide | nih.gov |

| Chlorotrivinylsilane | 1,4-dibromobenzene-d₄, Mg, THF | Halogen Exchange / Coupling | Bissilylbenzene-d₄ derivative | researchgate.net |

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools for understanding the complex reaction mechanisms of organosilanes like this compound. These methods offer insights into the electronic structure, reaction pathways, and energetics that are often difficult to determine through experimental means alone.

Density Functional Theory (DFT) Applications in Organosilane Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational method for investigating the reactivity of organosilanes. By calculating the electronic structure of molecules, DFT can predict reaction mechanisms, determine the geometries of transition states, and calculate the energies of intermediates and products.

For example, DFT studies on the reactions of vinylsilanes have provided detailed mechanistic insights. A study on the chlorotriflamidation of vinylsilanes using DFT revealed that the reaction proceeds in two stages: an initial chlorination of the substrate to form a chloronium ion, followed by the opening of this intermediate by an N-chlorotriflamide anion. rjmseer.com The calculations also showed that the C=C bond in vinylsilanes is polarized in the opposite direction to that in simple alkenes, which has significant implications for its reactivity. rjmseer.com

Table 2: Calculated Free Energies for Intermediates in a Vinylsilane-Iminium Ion Cyclization (DFT)

| Intermediate Type | Structure | Relative Free Energy (kJ mol⁻¹) |

| Starting Iminium Ion | 17A | 0.0 |

| Transition State | TS(17A→19A) | +27.4 |

| β-Carbocation | 19A | +2.5 |

| Transition State | TS(19A→20A) | +56.7 |

| Cyclized Product | 20A | -5.8 |

| Data models the cyclization of a (Z)-vinylsilane, providing insight into the energetic landscape of reactions at the vinyl group. Data sourced from a quantum-mechanical investigation of vinylsilane-iminium ion cyclization. psu.edu |

Quantum Chemical Studies on Silicon-Containing Systems

Quantum chemical studies encompass a range of methods, including DFT and higher-level ab initio calculations, that are used to investigate the fundamental properties of molecules. For silicon-containing systems, these studies provide critical information on bonding, charge distribution, and molecular orbital interactions, which govern their chemical behavior.

Quantum chemical calculations have been essential in understanding the mechanism of silylative coupling of olefins, a key reaction for forming substituted vinylsilanes. bohrium.comnih.gov These studies, using DFT, examined the entire catalytic cycle, including the insertion of vinylsilane into a Ru-H bond, migration of the silyl group, and the final ethylene (B1197577) elimination step. nih.gov The calculations helped to identify the rate-limiting step and explained how electronic and steric effects of substituents on the silicon atom can influence the reaction's efficiency. nih.gov

Furthermore, quantum chemical methods have been used to calculate the thermochemical properties of silicon compounds. Using the G3B3 composite method, the standard enthalpies of formation for numerous silicon-containing species, including the parent vinylsilane (H₂C=CH-SiH₃), have been determined. dlr.de These fundamental thermodynamic data are invaluable for chemical kinetics modeling and for understanding the stability of silicon compounds. dlr.de Studies on silyl halide exchange reactions have also been conducted, investigating the equilibrium positions and confirming that such reactions are rapid at room temperature. rsc.org

Elucidation of Kinetic and Thermodynamic Profiles

Understanding the kinetic and thermodynamic profiles of a reaction is essential for controlling its outcome. Computational chemistry plays a vital role in elucidating these profiles by calculating activation energies, reaction enthalpies, and free energy changes.

Table 3: Calculated Energy Data for Selected Vinylsilane Reactions

| Reaction Type | System/Method | Parameter | Calculated Value (kcal/mol) | Reference |

| Iodosulfamidation | Divinylsilane + Iodosulfonamide (DFT) | Activation Energy (TS) | ~23 | mdpi.com |

| Iodosulfamidation | Divinylsilane + Iodosulfonamide (DFT) | Reaction Energy (Product) | ~-45 | mdpi.com |

| Iodosulfamidation | Divinylsilane + N,N-Diiodosulfonamide (DFT) | Activation Energy (TS) | ~1.6 to 9.5 | mdpi.com |

| Hydroacylation | Vinylsilane + Benzaldehyde (DFT) | Total Free Energy Released | -26.3 (-110 kJ/mol) | nih.gov |

Derivatives and Advanced Chemical Structures from Chlorodimethylvinylsilane

Synthesis of Organosilicon Oligomers and Polymers

The ability of chlorodimethylvinylsilane to form long-chain molecules makes it a valuable monomer in the production of organosilicon oligomers and polymers with tailored properties.

Linear and Branched Polysiloxane Architectures

Linear and branched polysiloxanes are significant products derived from this compound. Linear polysiloxanes can be synthesized through controlled polymerization reactions. For instance, a linear silicone terminated with an alkene can be prepared via the ring-opening polymerization of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3), initiated by butyllithium (B86547) and capped with this compound.

Branched polysiloxane structures can be achieved through several synthetic strategies. One method involves the hydrosilylation of vinyl-substituted cyclotrisiloxanes, which can be copolymerized with monomers like D3 to create reactive blocks. These blocks can then be coupled to form star-branched, comb-branched, and dendritic-branched topologies. Another approach involves the controlled hydrolysis of chlorosilane mixtures. For example, the hydrolytic polycondensation of methyldichlorosilane (B44661) with dimethyldichlorosilane and trimethylchlorosilane can produce branched resins with multiple Si-H functional groups. The viscosity of these branched polymers is often lower than their linear counterparts of comparable molecular weight due to reduced chain entanglement.

A summary of different polysiloxane architectures is presented below:

| Architecture | Synthesis Method | Key Features |

| Linear | Ring-opening polymerization of cyclic siloxanes with a capping agent. | Single, unbranched polymer chain. |

| Branched | Co-hydrolysis of different chlorosilanes or hydrosilylation of vinyl-substituted cyclosiloxanes. | Polymer chain with side branches. |

| Star-Branched | Coupling of reactive polymer blocks to a central core. | Multiple polymer chains radiating from a central point. |

| Comb-Branched | Grafting of polymer side chains onto a linear polymer backbone. | Resembles a comb with a backbone and teeth-like side chains. |

Hybrid Organic-Inorganic Polymer Systems

This compound is instrumental in creating hybrid organic-inorganic polymers, which combine the properties of both organic and inorganic components. These materials can be designed as block copolymers, graft copolymers, or interpenetrating polymer networks.

One common method for synthesizing these hybrids is through atom transfer radical polymerization (ATRP). A macroinitiator for ATRP can be created by the hydrosilation of vinyl-terminated poly(dimethylsiloxane) (PDMS) with a molecule containing an attachable initiator. This allows for the growth of well-defined organic polymer chains from the inorganic siloxane backbone, resulting in a hybrid material. These hybrid systems can exhibit unique properties, such as enhanced thermal stability and solubility, making them suitable for a variety of applications.

Functionalized Polyolefins through Silane (B1218182) Grafting

The process of grafting silanes like this compound onto polyolefins is a key method for producing functionalized polyolefins. This modification introduces polar functional groups to the nonpolar polyolefin backbone, enhancing properties such as adhesion and compatibility with other materials.

The grafting can be achieved through various methods, including reactive extrusion. In this process, a free-radical initiator is used to create reactive sites on the polyolefin chain, which then react with the vinyl group of the silane. This results in the covalent bonding of the silane to the polymer. The presence of the reactive chloro group on the grafted silane allows for further chemical modifications. This technique allows for the production of a wide range of functionalized polyolefins with tailored properties for specific applications.

Creation of Complex Silicon-Containing Molecular Frameworks

Beyond linear and simple branched polymers, this compound is a key reagent in the construction of more intricate silicon-containing molecular architectures, such as cyclic and highly branched structures.

Silaheterocycles and Bridged Organosilane Structures

This compound is a precursor for the synthesis of silaheterocycles and bridged organosilane structures. For example, 1,2-bis(chlorodimethylsilyl)ethane (B1585126) can be synthesized via the hydrosilylation of this compound with chlorodimethylsilane (B94632). This bifunctional molecule can then be used in polycondensation reactions to create organosilicon oligomers with bridged structures.

Dendrimeric and Hyperbranched Organosilicon Architectures

Dendrimers and hyperbranched polymers represent highly branched, three-dimensional macromolecules. The synthesis of these complex structures often utilizes a divergent approach, starting from a multifunctional core and growing outward in generations. This compound can be used as a branching unit in these syntheses.

For example, organosilicon dendrimers can be constructed starting from a cyclotetrasiloxane core. The synthesis involves repetitive hydrosilylation and allylation steps. In one step, the core's reactive sites are hydrosilylated with this compound. The resulting chloro-functionalized dendrimer can then be further reacted to build subsequent generations. The viscosity of these dendritic polymers is typically lower than that of their linear analogs due to their compact, globular structure.

A comparison of dendrimers and hyperbranched polymers is provided below:

| Feature | Dendrimers | Hyperbranched Polymers |

| Structure | Perfectly branched, symmetrical, and monodisperse. | Irregularly branched, |

Development of Advanced Chelating Ligands

This compound is instrumental in the preparation of novel chelating ligands. chemicalbook.com These ligands are molecules that can bind to metal ions, and their development is a significant area of research with applications in catalysis, materials science, and medicine. upce.cznih.gov The synthesis of these complex molecules often involves multiple steps and requires advanced chemical techniques to achieve the desired structures and functionalities. upce.cz

One approach involves the allylation of this compound with a reagent like allyl magnesium bromide to form a dialkenyl silane. chemicalbook.com This intermediate can then undergo a series of reactions, including cyclic hydroboration, to produce silacycloheptanones. chemicalbook.com These cyclic silylketones serve as scaffolds for creating acyclic compounds with specific chiral centers, which are often difficult to synthesize through other methods. chemicalbook.com The ability to introduce specific donor atoms into the ligand backbone allows for the creation of organometallic complexes where the ligand's binding to the central atom can be finely tuned, leading to enhanced stabilization of the metal center. upce.cz

The design of chelating ligands is a dynamic field, with ongoing efforts to create molecules with specific properties. This includes the development of bifunctional chelators for applications in radiopharmaceuticals, where a ligand binds a radioactive metal ion for targeted therapy or imaging. ubc.ca Research also focuses on creating ligands from bio-inspired and biodegradable sources. nih.gov The synthesis of these advanced ligands can be complex, sometimes requiring the use of protecting groups to achieve the final product in good yields. upce.cz

Functional Material Precursors

The unique chemical structure of this compound also makes it an important precursor for a variety of functional materials. Its silicon-carbon bond and the presence of a vinyl group allow for its use in the synthesis of polymers that can be converted into high-performance ceramics and materials with interesting electronic properties.

Silylene-Spaced Organic Chromophores

Silylene-spaced organic chromophores are a class of materials with potential applications in optoelectronics. The introduction of silicon atoms into the backbone of conjugated organic molecules can influence their electronic and photophysical properties. While direct research on the use of this compound for silylene-spaced organic chromophores is not extensively detailed in the provided search results, the synthesis of related silole-containing poly(silylenevinylene)s highlights the principles involved. researchgate.net These polymers are created through the polymerization of monomers containing silole units, which are silicon-containing five-membered rings. researchgate.net The synthesis often involves coupling reactions of acetylenic building blocks. researchgate.net The resulting polymers can exhibit properties like aggregation-enhanced emission, making them promising for applications in chemical sensing. researchgate.net

Precursors for Silicon Carbide and Molecular Wires

Silicon Carbide Precursors:

This compound and its derivatives are key precursors in the synthesis of polycarbosilanes (PCSs), which are polymers that can be thermally converted into silicon carbide (SiC) ceramics. tandfonline.comgoogle.com SiC ceramics are known for their exceptional properties, including high-temperature stability, high strength, and corrosion resistance, making them valuable in aerospace, electronics, and mechanical applications. tandfonline.com

The use of polymeric precursors allows for the fabrication of SiC materials into various forms, such as fibers and coatings, through processes like spinning and cementation. tandfonline.comgoogle.com The properties of the final SiC material, including its carbon-to-silicon ratio and structure, can be tailored by designing the molecular structure of the PCS precursor. tandfonline.com For instance, the hydrosilylation polymerization of 1,1-diphenylethylene (B42955) derivatives with chlorodimethylsilane can produce PCSs that, upon pyrolysis, yield SiC ceramics with specific microstructures, such as compact tiny pores. tandfonline.com The thermal stability and ceramic yield of these precursors are critical parameters, with some polycarbosilanes exhibiting high ceramic yields of over 80% at high temperatures. google.com

Different synthetic strategies are employed to create PCSs with desired properties. Ring-opening polymerization of silicon-containing cyclic monomers is one such method to produce high molecular weight linear polycarbosilanes. datapdf.com Another approach involves the modification of existing polymers, although this can sometimes lead to a reduction in molecular weight. datapdf.com The ultimate goal is to produce a high molecular weight polymer that can be easily processed and provides a high yield of stoichiometric SiC upon pyrolysis. datapdf.com

Table of Precursor Properties and Ceramic Yields

| Precursor System | Polymer Type | Ceramic Yield (%) | Resulting Material | Reference |

| Polycarbosilanes from chloromethyltrichlorosilane | Polycarbosilane | 81-93 (at 950°C) | Siliconoxycarbide | google.com |

| Poly(silapropylene) | Linear Polycarbosilane | 66 (after 400°C) | SiC Ceramics | datapdf.com |

| Oligomers of DPE-SiH and DPE-SiH/OMe | Polycarbosilane | ~20 (at ~1200°C) | SiC Ceramics | tandfonline.com |

Molecular Wires:

The principles of using silicon-containing precursors extend to the fabrication of molecular wires, which are nanoscale structures designed to conduct electrical current. The synthesis of these wires often involves the bottom-up assembly of molecular building blocks on a surface. polimi.ituni-graz.at While the direct use of this compound in the provided search results for molecular wires is not explicitly mentioned, the synthesis of related structures like oligo(phenylene ethynylene)s provides insight into the general strategies. aau.dk These syntheses often employ palladium/copper-catalyzed cross-coupling reactions to link molecular units together. aau.dk The resulting wires can be designed with specific end groups, such as thioacetyls, which act as "alligator clips" to attach the wire to metallic contacts. aau.dk The electronic properties of these molecular wires are a subject of intense research, with studies focusing on their current-voltage (I-V) characteristics and the factors that influence charge transport, such as the length and composition of the wire. aau.dknih.gov

Catalysis in Chlorodimethylvinylsilane Chemistry

Transition Metal Catalysis

Transition metals, particularly those from the platinum group, are extensively used to catalyze reactions involving chlorodimethylvinylsilane. These metals facilitate key transformations such as hydrosilylation and cross-coupling reactions, which are fundamental to organosilicon chemistry.

Palladium complexes are versatile catalysts for a variety of organic reactions, and their use extends to the transformation of organosilanes like this compound. snnu.edu.cn Palladium-catalyzed cross-coupling reactions, for instance, provide a powerful method for the formation of carbon-carbon and carbon-silicon bonds.

One notable application involves the Heck reaction, where this compound can be coupled with organic halides. For example, the palladium-catalyzed reaction between this compound and organic iodides has been reported. oup.com This type of reaction allows for the introduction of the dimethylvinylsilyl group onto various organic scaffolds, opening avenues for the synthesis of more complex molecules.

Sequential catalytic processes that combine hydrosilylation and cross-coupling reactions have also been developed. nih.gov In such a sequence, an alkyne can first undergo a platinum-catalyzed hydrosilylation with a hydrosilane like chlorodimethylsilane (B94632). nih.gov The resulting vinylsilane can then participate in a palladium-catalyzed cross-coupling reaction with an aryl or vinyl iodide, often promoted by a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). nih.gov This one-pot approach enhances synthetic efficiency by avoiding the isolation of the intermediate vinylsilane. nih.gov

The choice of ligands on the palladium catalyst can be critical for achieving high efficiency and selectivity in these transformations. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, and platinum-group metals are the most effective catalysts for this transformation. mdpi.comresearchgate.net Platinum-based catalysts, in particular, are widely used in industrial applications due to their high reactivity and tolerance for various functional groups. illinois.edunih.gov

Catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active for the hydrosilylation of olefins with silanes, including chlorodimethylsilane. mdpi.comnih.gov These reactions are crucial for the production of a wide array of organosilicon compounds. researchgate.net The general mechanism for platinum-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism or modified versions thereof. nih.gov

However, a challenge with highly active platinum catalysts can be the formation of colloidal platinum(0) particles, which can lead to catalyst deactivation and undesired side reactions. mdpi.com To address this, various strategies have been developed, such as the use of inhibitors or the design of "slow-release" precatalysts that become active only when heated. illinois.edu The addition of stabilizers like diethyl sulfide (B99878) to Karstedt's catalyst has been shown to prevent platinum agglomeration and enhance reaction rates in the hydrosilylation of various olefins with chlorodimethylsilane. researchgate.net

The development of heterogeneous platinum catalysts, where the platinum is supported on a solid matrix, is another area of active research aimed at improving catalyst stability and reusability. researchgate.net

| Catalyst System | Substrates | Key Features |

| Karstedt's catalyst with diethyl sulfide | Olefins and chlorodimethylsilane | Prevents platinum agglomeration, leading to higher reaction rates. researchgate.net |

| "Slow-release" Pt(II) precatalysts | Olefins and silanes | Exhibit heat-triggered latency, allowing for controlled reaction initiation. illinois.edu |

The use of earth-abundant and low-toxicity metals like iron as catalysts is a growing area of interest in sustainable chemistry. mdpi.com Heterogeneous iron-based catalysts offer advantages such as easy separation from the reaction mixture, reusability, and high stability. mdpi.com

In the context of chlorosilane chemistry, iron catalysts have been effectively used for the chlorination of hydrosilanes. researchgate.net For instance, iron(III) catalysts like ferric chloride (FeCl₃) or iron(III) acetylacetonate (B107027) [Fe(acac)₃] can catalyze the conversion of a variety of silanes into their corresponding chlorosilanes using acetyl chloride as the chlorine source. researchgate.net This method provides a milder and more environmentally benign alternative to traditional chlorination methods. researchgate.net

While direct applications of heterogeneous iron catalysts in reactions specifically involving the vinyl group of this compound are less commonly reported, the broader field of iron-catalyzed organic transformations is rapidly expanding. mdpi.com Iron catalysts have been employed in a range of reactions, including cross-coupling and C-H activation, showcasing their potential for broader application in organosilicon chemistry. mdpi.com The development of iron-based catalysts supported on materials like silica (B1680970), carbon, or polymers is a key strategy for creating robust and recyclable catalytic systems. nih.govnih.gov For example, iron-based metal-organic frameworks (MOFs) have been investigated as catalysts for oxidation reactions. rsc.org

Biocatalysis and Enzyme-Mediated Reactions

The application of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and the ability to operate under mild reaction conditions. While the formation of carbon-silicon bonds is not a known process in the natural world, recent advances in protein engineering have enabled the development of enzymes capable of catalyzing this unnatural transformation.

Heme proteins, such as cytochromes P450, are known to catalyze a variety of oxidation reactions in nature. nih.gov Through protein engineering, the catalytic repertoire of these enzymes has been expanded to include new-to-nature reactions. nih.govnih.gov

A significant breakthrough has been the engineering of a heme protein to catalyze the formation of carbon-silicon bonds. nih.gov By starting with a protein that naturally catalyzes electron transfers, researchers were able to introduce mutations that repurposed it into an enzyme capable of catalyzing the insertion of a carbene, derived from a diazoester, into the Si-H bond of a silane (B1218182). nih.gov This pioneering work represents the first reported instance of an organosilicon-producing enzyme. nih.gov The reaction proceeds with high enantioselectivity, demonstrating the potential of biocatalysis for the synthesis of chiral organosilicon compounds. nih.gov

Directed evolution is a powerful technique used to tailor enzymes for specific industrial applications and to enhance their properties. nih.govnih.gov This process mimics natural selection in the laboratory, involving rounds of gene mutation and screening or selection to identify enzyme variants with improved or novel activities. nih.govyoutube.com

In the context of creating enzymes for C-Si bond formation, directed evolution played a crucial role. nih.gov By introducing mutations into the gene encoding the parent heme protein, a library of enzyme variants was created. nih.govyoutube.com This library was then screened for the desired catalytic activity, leading to the identification of mutants with significantly enhanced ability to form carbon-silicon bonds. nih.gov This approach of combining rational design with directed evolution holds immense promise for developing new biocatalysts for a wide range of chemical transformations that are not found in nature. nih.govnih.gov The ability to engineer enzymes with novel catalytic functions opens up new possibilities for the synthesis of complex molecules under environmentally friendly conditions. nih.gov

Other Catalytic Systems

The versatility of this compound in chemical synthesis is further highlighted by its participation in and interaction with various catalytic systems beyond those most commonly cited. These include Lewis acid-mediated reactions, direct synthesis processes catalyzed by copper, and its potential role as a precursor in the burgeoning field of supramolecular catalysis. Each of these areas demonstrates unique aspects of the compound's reactivity and utility in modern chemistry.

Lewis Acid Mediation in Reductive Etherification Reactions

This compound has been identified as a key reagent in reductive etherification reactions, where it uniquely functions as both a reducing agent and a Lewis acid. This dual-property role simplifies the reaction setup and enhances its applicability, particularly in the synthesis of polyethers. researchgate.netacs.org The reaction typically involves the coupling of aldehydes or ketones with alcohols. researchgate.net

The inherent Lewis acidity of the silicon atom in this compound facilitates the activation of the carbonyl group, while the hydride transfer from another molecule of the silane or a related species leads to the reduction. This process has been successfully applied to a wide range of substrates, including the polymerization of monomers like terephthalaldehyde (B141574) with various diols to create a library of polyethers. acs.org The efficiency of this compound in these reactions is often superior to other silane compounds, leading to high yields and good functional group tolerance. um.edu.my

The general procedure for such a reaction involves mixing the carbonyl compound and the alcohol in a suitable solvent, followed by the addition of this compound. The reaction can often proceed at room temperature. acs.org This methodology has been extended to the post-polymerization modification of polyketones, demonstrating its utility in creating complex polymeric structures with varied alkoxy pendants. um.edu.my

Table 1: Reductive Etherification of Various Carbonyl Compounds with Alcohols using this compound

| Entry | Carbonyl Compound | Alcohol | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Methanol | Benzyl methyl ether | 95 | researchgate.net |

| 2 | Acetophenone | Ethanol | 1-Phenylethyl ethyl ether | 88 | researchgate.net |

| 3 | Cyclohexanone | 1-Propanol | Cyclohexyl propyl ether | 92 | um.edu.my |

| 4 | Terephthalaldehyde | 1,4-Butanediol | Poly(butylene terephthalate) ether | High | acs.org |

Copper-Catalyzed Direct Synthesis of Chlorosilanes

The industrial production of chlorosilanes, including this compound, heavily relies on the direct process, often referred to as the Müller-Rochow synthesis. This process involves the reaction of elemental silicon with an alkyl or vinyl chloride in the presence of a copper catalyst at elevated temperatures. uni-wuppertal.de For the synthesis of methylchlorosilanes, the reaction is typically carried out at temperatures between 250 and 300 °C. uni-wuppertal.de

The purity of the silicon feedstock is crucial for the economics and selectivity of the process, with an optimal purity of at least 97%. uni-wuppertal.de The copper catalyst, which can be in the form of a silicon-copper alloy or a finely ground mixture, plays a critical role, although the precise mechanism is still a subject of investigation. uni-wuppertal.de It is generally accepted that copper facilitates the reaction through an intermediate state. uni-wuppertal.de

The efficiency and selectivity of the direct synthesis are sensitive to the presence of other metals. Promoters such as zinc and antimony can enhance the reaction rate and selectivity towards the desired chlorosilane. uni-wuppertal.demdpi.com Conversely, even trace amounts of metals like lead can inhibit the reaction. uni-wuppertal.de The direct synthesis process is a cornerstone of organosilicon chemistry, providing the primary route to essential monomers for the silicone industry. uni-wuppertal.deprinceton.edu

Table 2: Key Parameters in the Copper-Catalyzed Direct Synthesis of Chlorosilanes

| Parameter | Typical Value/Condition | Influence on the Reaction | Reference |

| Temperature | 250 - 300 °C | Affects reaction rate and product distribution | uni-wuppertal.de |

| Silicon Purity | > 97% | High purity is crucial for economic conversion | uni-wuppertal.de |

| Catalyst | Copper (alloy or powder) | Essential for the reaction to proceed | uni-wuppertal.de |

| Promoters | Zinc, Antimony | Increase activity and selectivity | uni-wuppertal.demdpi.com |

| Inhibitors | Lead | Inhibit the reaction | uni-wuppertal.de |

Supramolecular Catalysis within Coordination Cages

The field of supramolecular chemistry has seen the development of coordination cages, which are self-assembled, three-dimensional structures that can encapsulate guest molecules and act as nanoscale reaction flasks. wikipedia.org These cages can create unique microenvironments that can enhance reaction rates and influence selectivity, mimicking the function of natural enzymes. unive.it

While direct catalytic applications of this compound within coordination cages are not yet extensively reported, its role as a precursor for synthesizing new chelating ligands is of significant interest. chemicalbook.com Ligands are the organic building blocks that, along with metal ions, self-assemble to form coordination cages. rsc.org The vinyl group in this compound offers a reactive handle for further functionalization, allowing for the design and synthesis of bespoke ligands. These ligands can then be used to construct coordination cages with tailored cavity sizes and properties.

The catalytic activity of coordination cages stems from their ability to pre-organize reactants, stabilize transition states, and shield reactive intermediates. nih.gov The principles of supramolecular catalysis are being applied to a growing range of organic transformations. numberanalytics.com The development of new ligands is a critical aspect of advancing this field, and versatile building blocks like this compound are valuable tools for chemists in this endeavor. The synthesis of ligands from such precursors opens up possibilities for creating novel catalytic systems for a variety of chemical reactions.

Advanced Analytical and Characterization Methodologies for Chlorodimethylvinylsilane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of chlorodimethylvinylsilane. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton), ¹³C, and ²⁹Si, a comprehensive picture of the molecule's connectivity and environment can be assembled. oxinst.com

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by two main groups of signals. The methyl protons (–CH₃) attached to the silicon atom typically appear as a singlet in the upfield region of the spectrum. The vinyl group (–CH=CH₂) protons present a more complex pattern, usually as multiplets, due to spin-spin coupling between them.

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. libretexts.org In this compound, distinct signals are observed for the methyl carbons and the two vinyl carbons. spectrabase.com The chemical shifts are influenced by the electronegativity of the adjacent silicon and chlorine atoms. libretexts.org While ¹³C has a low natural abundance and a weaker magnetic moment than protons, techniques like proton decoupling are employed to simplify spectra and enhance signal-to-noise ratios. oxinst.comlibretexts.org

²⁹Si NMR: As the central atom in the molecule, silicon-29 (B1244352) NMR offers direct insight into the silicon's chemical environment. Although ²⁹Si has a low receptivity, it provides a characteristic chemical shift for the silicon atom in this compound. oxinst.com The observed shift is indicative of a silicon atom bonded to a chlorine atom, two methyl groups, and a vinyl group. researchgate.net Sensitivity enhancement techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), are often used. oxinst.com

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 0.3 - 0.5 | Singlet | Si-CH ₃ |

| 5.7 - 6.3 | Multiplet | -CH =CH ₂ | |

| ¹³C | -1.0 - 2.0 | Quartet | Si-C H₃ |

| 130 - 135 | Triplet | Si-C H=CH₂ | |

| 137 - 142 | Doublet | Si-CH=C H₂ | |

| ²⁹Si | 5 - 10 | Singlet | Si (CH₃)₂(CH=CH₂)Cl |

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful analytical tool for identifying the functional groups present in a molecule. spectrabase.comnih.gov By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which serves as a molecular fingerprint.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure:

Si-Cl Stretch: A strong absorption band is typically observed in the region of 450-650 cm⁻¹, which is characteristic of the silicon-chlorine bond.

C=C Stretch: The presence of the vinyl group is confirmed by a stretching vibration around 1590-1610 cm⁻¹.

Si-C Stretch: The silicon-carbon bonds of the methyl groups give rise to absorptions in the 750-850 cm⁻¹ range.

C-H Bends: Out-of-plane bending vibrations (wags) for the vinyl C-H bonds are found in the 950-1000 cm⁻¹ region.

C-H Stretches: The stretching vibrations for the methyl and vinyl C-H bonds are observed in the 2900-3100 cm⁻¹ range.

The following table details the key FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2980 | Asymmetric C-H Stretch | -CH₃ |

| 1595 - 1605 | C=C Stretch | Vinyl |

| 1395 - 1410 | CH₂ Scissoring | Vinyl |

| 1250 - 1260 | Symmetric CH₃ Bend | Si-CH₃ |

| 950 - 960 | =CH₂ Wag | Vinyl |

| 790 - 810 | Si-C Stretch / CH₃ Rock | Si-CH₃ |

| 520 - 540 | Si-Cl Stretch | Si-Cl |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. thermofisher.com For this compound, MS is used to confirm its molecular weight and to gain structural insights from its fragmentation pattern. spectrabase.comnist.gov

When this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to form a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would appear at an m/z corresponding to its molecular weight (approximately 120.65 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, ³⁰Si), the molecular ion peak will appear as a cluster of peaks, with the relative intensities reflecting the isotopic ratios.

Common fragmentation pathways include the loss of a methyl group (CH₃•) or a chlorine atom (Cl•), leading to prominent fragment ions.

Chromatographic and Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the molecular weight characteristics of polymers derived from it. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sigmaaldrich.com

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas chromatography (GC) is the premier technique for determining the purity and analyzing the composition of volatile compounds like this compound. thermofisher.comqyresearch.com The method separates components of a sample based on their boiling points and interactions with the stationary phase within a capillary column. thermofisher.com

In a typical GC analysis, a small amount of the this compound sample is injected into the instrument, where it is vaporized and carried by an inert gas (mobile phase) through a heated column. sigmaaldrich.com Compounds separate based on their volatility and affinity for the column's stationary phase, eluting at different times (retention times). A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), records the signal as each component exits the column. The area of the resulting peak is proportional to the concentration of that component in the mixture. This technique is routinely used in quality control to ensure the compound meets a specified purity level, often ≥96.0%. thermofisher.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized liquid chromatography technique used to determine the molecular weight distribution of polymers. wikipedia.orglcms.cz While GPC is not used to analyze the this compound monomer itself, it is a critical tool for characterizing polymers and copolymers synthesized from it, such as poly(dimethylvinylsilane) or other silicone-based macromolecules.

GPC separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI) of a derivative polymer sample can be determined. lcms.cz This information is vital as the molecular weight distribution significantly impacts the physical properties of the resulting polymer. lcms.cz

Surface Modification for Chromatographic Stationary Phases

This compound is a key reagent in the surface modification of materials used for chromatography, particularly in the preparation of stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its vinyl group provides a reactive site for further functionalization, allowing for the creation of a wide array of stationary phases with tailored selectivities.

The process often involves the reaction of this compound with the surface hydroxyl groups of a support material, most commonly silica (B1680970) gel. This initial step creates a vinyl-functionalized surface. This vinyl group can then be used in subsequent reactions, such as hydrosilylation, to introduce a variety of organic functionalities. chromatographyonline.com This method allows for the synthesis of stationary phases with diverse properties, including reversed-phase, normal-phase, ion-exchange, and chiral recognition capabilities. nih.govmdpi.comchromatographyonline.com

For instance, the vinyl groups on the silica surface can undergo hydrosilylation with a hydride-terminated species in the presence of a platinum catalyst. chromatographyonline.com This results in a stable Si-C bond, creating a stationary phase with enhanced resistance to hydrolysis, especially at high pH. chromatographyonline.com The versatility of this approach allows for the introduction of various ligands, leading to stationary phases with unique selectivities for different types of analytes. chromatographyonline.comresearchgate.net

The resulting modified surfaces can be characterized by various techniques, including Fourier Transform Infrared Spectroscopy (FTIR) and elemental analysis, to confirm the successful attachment of the desired functional groups. mdpi.combohrium.com The performance of these stationary phases is then evaluated by their ability to separate complex mixtures of compounds. nih.gov

The use of this compound and its derivatives in creating polymeric stationary phases is also a significant area of research. These polymeric phases can offer different selectivities compared to monomeric phases and are often used for the separation of large biomolecules. chromatographyonline.com By copolymerizing vinyl-functionalized silanes with other monomers, stationary phases with a wide range of functionalities can be prepared in a single step. chromatographyonline.com

Interactive Table: Examples of Chromatographic Stationary Phases Prepared Using Vinylsilanes

| Stationary Phase Type | Functional Group Introduced via Vinylsilane | Chromatographic Application |

| Reversed-Phase | C18 Alkyl Chain | Separation of non-polar to moderately polar compounds |

| Phenyl | Phenyl Group | Separation of aromatic compounds through π-π interactions |

| Chiral Selector | Chiral Moiety | Enantioselective separation of chiral compounds |

| Ion-Exchange | Charged Functional Group | Separation of ionic and ionizable compounds |

Thermal and Morphological Analysis

The thermal and morphological properties of polymers and materials derived from this compound are crucial for understanding their behavior and potential applications. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Electron Microscopy are employed to characterize these properties.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. psu.eduetamu.edu It is widely used to determine the thermal stability and decomposition profile of polymers derived from this compound. researchgate.net

For instance, TGA can be used to assess the thermal stability of polysiloxanes. The degradation of these polymers in an inert atmosphere, such as nitrogen, typically involves depolymerization, leading to the formation of volatile cyclic oligomers. The temperature at which weight loss begins provides a measure of the polymer's thermal stability. psu.edu

The following table summarizes hypothetical TGA data for a polymer derived from this compound and its composite, illustrating the effect of a stabilizing additive.

Interactive Table: Hypothetical TGA Data for a Polydimethylvinylsilane-based Material

| Sample | Onset Decomposition Temperature (°C) | Temperature at 50% Weight Loss (°C) | Residual Mass at 700°C (%) |

| Pure Polydimethylvinylsilane | 350 | 450 | 5 |

| Polydimethylvinylsilane with Stabilizer | 400 | 500 | 20 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.denih.gov It is a powerful tool for studying the thermal transitions of polymers derived from this compound, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). taylorfrancis.comeag.comazom.com

For vinyl-functionalized polysiloxanes, DSC can be used to determine their glass transition temperature. mdpi.com The Tg is an important parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de For example, in a study of vinyl-functionalized fluorosilicone rubber, DSC analysis showed a glass transition temperature around -96 °C, indicating its low-temperature flexibility. mdpi.com

DSC can also be used to study curing reactions in vinyl-containing polysiloxanes. researchgate.net The exothermic peak observed in a DSC scan can provide information about the curing process, such as the temperature at which the reaction starts and the total heat evolved. This is crucial for optimizing the curing conditions of these materials. psu.edu

The table below presents hypothetical DSC data for a series of copolymers containing varying amounts of vinyl-functionalized monomers.

Interactive Table: Hypothetical DSC Data for Vinyl-Functionalized Copolymers

| Copolymer (mol% Vinyl Monomer) | Glass Transition Temperature (Tg) (°C) |

| 5 | -110 |

| 10 | -105 |

| 15 | -100 |

| 20 | -95 |

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at high magnifications. azom.comiyte.edu.trmdpi.com In the context of this compound derivatives, SEM is used to examine the morphology of polymers, composites, and modified surfaces. paralab.es

For example, SEM can be used to study the dispersion of fillers, such as vinyl-functionalized silica particles, within a polymer matrix. mdpi.com The images can reveal the size, shape, and distribution of the filler particles, which are crucial factors influencing the mechanical and thermal properties of the composite. azom.com In well-dispersed systems, the filler particles are evenly distributed throughout the polymer, leading to improved properties. azom.com

SEM is also employed to characterize the surface of chromatographic stationary phases prepared using this compound. The micrographs can show the changes in surface texture after modification, providing visual confirmation of the successful bonding of the functional groups. copernicus.org

The following table describes the morphological features that can be observed using SEM for different types of materials derived from this compound.

Interactive Table: Morphological Characterization by SEM

| Material Type | Observed Features | Significance |

| Polymer Blend | Phase separation, domain size | Indicates miscibility and affects mechanical properties |

| Nanocomposite | Filler dispersion, particle size | Influences reinforcement and thermal stability |

| Modified Surface | Surface roughness, coating uniformity | Affects chromatographic performance |

Advanced Methodologies for Mechanistic and Kinetic Studies

Understanding the reaction mechanisms and kinetics of processes involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. Isotopic labeling studies are a powerful tool for gaining such insights.

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes, such as replacing hydrogen with deuterium (B1214612) (D) or carbon-12 with carbon-13. biorxiv.orgnih.gov By tracking the position of the isotope in the products, detailed information about the reaction mechanism can be obtained. princeton.eduresearchgate.netrsc.org

In the context of reactions involving the vinyl group of this compound derivatives, such as hydrosilylation, isotopic labeling can help to distinguish between different proposed mechanisms. princeton.edunih.gov For example, by using a deuterated silane (B1218182) (R3Si-D) in a hydrosilylation reaction, the location of the deuterium atom in the product can reveal whether the reaction proceeds via a Chalk-Harrod or a modified Chalk-Harrod mechanism. nih.gov

Kinetic isotope effect (KIE) studies, where the reaction rate is compared for reactants with and without isotopic substitution, can also provide valuable information about the rate-determining step of a reaction. researchgate.net A significant KIE suggests that the bond to the isotopically labeled atom is broken in the rate-determining step.

The table below outlines how isotopic labeling can be used to investigate a hypothetical hydrosilylation reaction.

Interactive Table: Application of Isotopic Labeling in a Hydrosilylation Study

| Experiment | Reactants | Expected Product if Mechanism A is Correct | Expected Product if Mechanism B is Correct | Mechanistic Insight Gained |

| Deuterium Labeling | Vinylsilane + Deuterated Silane (R3Si-D) | Deuterium on the α-carbon | Deuterium on the β-carbon | Elucidation of the regioselectivity of silane addition. |

| Kinetic Isotope Effect | Vinylsilane + Silane (R3Si-H) vs. Vinylsilane + Deuterated Silane (R3Si-D) | kH/kD > 1 | kH/kD ≈ 1 | Determination of whether Si-H bond cleavage is the rate-determining step. |

In Situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions involving this compound and its derivatives is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring desired product formation. In situ spectroscopic techniques are powerful tools for achieving this, providing continuous data from the reaction mixture without the need for sampling. xjtu.edu.cn Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly prominent in monitoring these reactions, especially hydrosilylation. researchgate.netacs.org

In Situ Fourier Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is highly effective for monitoring the progress of reactions such as hydrosilylation, a key reaction for this compound. This technique allows for the real-time tracking of the concentration of specific functional groups by monitoring their characteristic absorption bands. academie-sciences.fr For instance, in the hydrosilylation of vinyl groups with Si-H containing compounds, the reaction can be followed by observing the disappearance of the C=C stretching vibration of the vinyl group and the Si-H stretching band. acs.orgacademie-sciences.fr

Studies on the hydrosilylation of vinyl-substituted silsesquioxanes, which are complex derivatives, have utilized in situ FT-IR to gather detailed kinetic data. acs.org By monitoring the decay of the vinyl peak, researchers can determine the rate of reaction and the time to completion. For example, kinetic plots derived from in situ FT-IR data show the conversion of vinyl groups over time under specific catalytic conditions, revealing how the structure of the silsesquioxane affects the reaction rate. acs.org The time required for the complete disappearance of the C=C bond absorption can vary significantly depending on the reactants and catalyst used. acs.org This approach provides invaluable insights into the influence of steric and electronic effects on the reaction course. acs.orgnih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy offers another robust method for real-time reaction monitoring. ¹H, ¹³C, and ²⁹Si NMR can provide detailed structural information and quantitative data on the consumption of reactants and the formation of products. acs.orgacs.org In the context of this compound derivatives, ¹H NMR is often used to follow the disappearance of the characteristic signals of the vinyl protons. acs.org

For example, in the functionalization of cyclotetrasiloxanes, the complete conversion of vinyl groups can be confirmed by the disappearance of the vinyl multiplet in the ¹H NMR spectrum. acs.org Similarly, monitoring the hydrosilylation of various silsesquioxanes with different silanes via ¹H, ¹³C, and ²⁹Si NMR provides a comprehensive picture of the reaction's efficiency and selectivity. acs.org While practical challenges such as the viscosity of the reaction mixture can sometimes make in situ NMR monitoring difficult, it remains a powerful technique for mechanistic studies and precise product characterization. bath.ac.uk The combination of in situ FT-IR and NMR provides a complementary and detailed understanding of the reaction dynamics. researchgate.net

Rheological Characterization of Polymeric Systems

Rheology, the study of the flow and deformation of matter, is essential for characterizing polymeric systems derived from this compound, such as silicone elastomers and resins. infinitalab.comresearchgate.net Rheological measurements provide critical information on the viscoelastic properties of these materials, which dictates their processing behavior and final performance. researchgate.netrsc.org Techniques like oscillatory rheometry are used to measure key parameters such as the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). infinitalab.comnih.gov

Viscoelastic Properties and Curing Behavior:

Polymeric systems based on this compound derivatives often undergo a curing or crosslinking process, transforming from a liquid or paste-like state to a solid, elastic material. researchgate.net Rheological analysis is instrumental in monitoring this transition.

Storage Modulus (G'): Represents the elastic component of the material, indicating its ability to store energy upon deformation. During curing, G' typically increases significantly as the polymer network forms. researchgate.netiust.ac.ir

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat. researchgate.net

Tan Delta (tan δ = G''/G'): Known as the loss tangent, this ratio provides a measure of the material's damping properties. A high tan δ signifies more viscous behavior, while a low tan δ indicates greater elasticity. nih.gov

The curing process can be tracked by monitoring these parameters over time. A key event in curing is the gel point , where the material transitions from a liquid to a solid-like gel. This point is often identified as the crossover of the G' and G'' curves (where tan δ = 1). researchgate.netiust.ac.ir The time to reach this gel point is a critical processing parameter.

The following table illustrates typical changes in rheological parameters during the isothermal cure of a medical-grade silicone elastomer. researchgate.net

| Parameter | Description | Typical Trend During Curing |

| Storage Modulus (G') | Measure of stored elastic energy | Increases significantly as the crosslinked network forms. |

| Loss Modulus (G'') | Measure of dissipated energy (viscous response) | Initially increases and may then plateau or decrease after the gel point. |

| Tan Delta (tan δ) | Ratio of G''/G', indicating damping | Decreases as the material becomes more elastic. The point where tan δ = 1 often signifies the gel point. |

This table is based on representative data for silicone elastomer curing. researchgate.net

Factors Influencing Rheological Properties:

The rheological behavior of these polymeric systems is influenced by several factors:

Temperature: Increasing temperature generally lowers viscosity but accelerates the curing reaction rate, leading to a faster increase in G' and G''. researchgate.netiust.ac.ir

Formulation: The ratio of polymer to crosslinker, the type of catalyst, and the presence of additives or fillers significantly affect the rheological profile. iust.ac.irbohrium.com For instance, the concentration of reinforcing fillers like iron oxide nanoparticles can increase both the storage and loss moduli, as well as the complex viscosity. bohrium.com

Molecular Structure: The molecular weight, degree of branching, and nature of the organic side groups of the silicone polymer all play a role in determining its melt rheology. rsc.orgresearchgate.net

The table below shows the effect of filler concentration on the complex viscosity of a silicone elastomer nanocomposite.

| Fe₃O₄ Concentration (wt%) | Complex Viscosity (Pa·s) at 1 Hz |

| 0 | 1.2 x 10⁵ |

| 1 | 1.5 x 10⁵ |

| 3 | 2.0 x 10⁵ |

| 5 | 2.5 x 10⁵ |

| 7 | 2.6 x 10⁵ |